Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Description
Scientific Research Applications
Synthesis and Chemical Behavior
Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, related to the compound , showcases interesting tautomeric behaviors and reactions leading to various derivatives through decomposition and interaction with other chemicals. This compound's reactivity forms a basis for creating numerous chemical entities with potential applications in material science and pharmaceuticals. Specifically, its transformation under different conditions highlights the versatility of benzisothiazole derivatives in synthetic chemistry, paving the way for novel compound development (Carrington et al., 1972).
Catalytic Applications
A molybdenum(VI) complex with a thiazole-hydrazone ligand demonstrated significant catalytic activity in the oxidation of primary alcohols and hydrocarbons. This complex, encapsulated in zeolite Y, showed not only high catalytic activity but also remarkable stability and reusability, underscoring the potential of benzothiazole derivatives in developing efficient and sustainable catalysts for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives were explored, revealing that these compounds exhibit variable and modest activity against a range of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents, with benzothiazole derivatives serving as core structures for the synthesis of drugs targeting resistant microbial strains (Patel, Agravat, & Shaikh, 2011).
Antioxidative and Anti-inflammatory Properties
Benzothiazole derivatives have also been identified to possess antioxidative and anti-inflammatory properties, indicating their utility in designing drugs with potential benefits against oxidative stress-related diseases and inflammatory conditions. Their ability to inhibit cyclooxygenase and lipoxygenase pathways points towards their potential in therapeutic applications, particularly in inflammation and pain management (Makkar & Chakraborty, 2018).
Properties
IUPAC Name |
ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-3-28-17(23)11-22-14-9-8-12(30(20,25)26)10-16(14)29-19(22)21-18(24)13-6-4-5-7-15(13)27-2/h4-10H,3,11H2,1-2H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZVVBMYUFVPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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